3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the second position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material 2-phenyl-1H-pyrrolo[2,3-b]pyridine can be brominated at the third position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a scaffold for the development of inhibitors targeting various enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Biological Studies: It is used in the study of cellular processes and signaling pathways due to its ability to interact with specific molecular targets.
Chemical Biology: The compound is employed in the design of chemical probes for investigating biological systems.
Pharmaceutical Industry: It is explored for its potential therapeutic applications in treating diseases such as cancer.
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, when used as an inhibitor of fibroblast growth factor receptors, the compound binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the third position, which may affect its reactivity and biological activity.
3-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
3-Iodo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom at the third position, potentially altering its reactivity and biological effects.
Uniqueness: The presence of the bromine atom at the third position in 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives . This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Properties
CAS No. |
23616-58-2 |
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Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-10-7-4-8-15-13(10)16-12(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI Key |
KYLJPBQLIUSPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)Br |
Origin of Product |
United States |
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